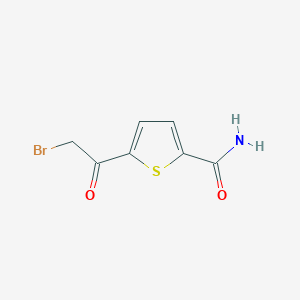
5-(Bromoacetyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Bromoacetyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C7H6BrNO2S and its molecular weight is 248.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-(Bromoacetyl)thiophene-2-carboxamide is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound, with the CAS number 68257-90-9, belongs to the class of thiophene derivatives. The presence of the bromoacetyl group enhances its reactivity and biological activity. The compound exhibits significant solubility in organic solvents, which facilitates its use in various biochemical assays.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar to other thiophene derivatives, this compound has been shown to inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways. This inhibition contributes to its anti-inflammatory effects .
- Antimicrobial Activity : The compound demonstrates antimicrobial properties against a range of pathogens. It has been effective against both Gram-positive and Gram-negative bacteria, as well as certain fungi .
- Antioxidant Properties : The compound exhibits antioxidant activity by scavenging free radicals, which can mitigate oxidative stress in cells .
Table 1: Biological Activities of this compound
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound against various bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating potent antibacterial activity.
- Cytotoxicity in Cancer Models : In vitro studies demonstrated that the compound induced apoptosis in human liver cancer cells (HepG2). The IC50 value was found to be 15 µM, suggesting that it may serve as a potential chemotherapeutic agent .
- Anti-inflammatory Activity : In a model of acute inflammation induced by carrageenan, administration of this compound significantly reduced paw edema by 58%, comparable to standard anti-inflammatory drugs like indomethacin .
Dosage Effects and Toxicity
The biological effects of this compound are dose-dependent. Lower doses tend to exhibit beneficial effects such as antimicrobial and anti-inflammatory activities without significant toxicity, while higher doses may lead to adverse effects. Animal studies have shown that at doses exceeding 50 mg/kg, there is an increased risk of toxicity, necessitating careful dosing in therapeutic applications.
Propiedades
IUPAC Name |
5-(2-bromoacetyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2S/c8-3-4(10)5-1-2-6(12-5)7(9)11/h1-2H,3H2,(H2,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEIAQIIRSAGLJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C(=O)N)C(=O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20608587 |
Source


|
| Record name | 5-(Bromoacetyl)thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20608587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68257-90-9 |
Source


|
| Record name | 5-(Bromoacetyl)thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20608587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













